molecular formula C18H26N4O2 B3837210 (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone

(4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone

Cat. No.: B3837210
M. Wt: 330.4 g/mol
InChI Key: MYSZJGUDTIJZJO-UHFFFAOYSA-N
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Description

(4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone is a bis-piperazine derivative featuring two 4-methylpiperazino groups linked via a benzoyl scaffold. Its molecular formula is C₂₀H₂₈N₄O₂, with a molecular weight of 356.46 g/mol. The compound’s structure comprises a central phenyl ring substituted with a 4-methylpiperazino group and a carbonyl-linked secondary 4-methylpiperazino moiety.

Properties

IUPAC Name

[4-(4-methylpiperazine-1-carbonyl)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-19-7-11-21(12-8-19)17(23)15-3-5-16(6-4-15)18(24)22-13-9-20(2)10-14-22/h3-6H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSZJGUDTIJZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone typically involves the following steps:

    Formation of 4-methylpiperazine: This can be achieved by the reaction of piperazine with methyl iodide under basic conditions.

    Attachment to phenylmethanone: The 4-methylpiperazine is then reacted with 4-(chlorocarbonyl)phenylmethanone in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis of 4-methylpiperazine: Using continuous flow reactors to ensure consistent quality and yield.

    Efficient coupling reactions: Utilizing automated systems to control reaction parameters and optimize the yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical agent. The piperazine structure is prevalent in many psychoactive and therapeutic drugs.

  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects. Studies have shown that modifications to the piperazine ring can enhance the binding affinity to serotonin receptors, which are crucial for mood regulation .
  • Anticancer Properties : Some derivatives of piperazine have demonstrated cytotoxic effects against various cancer cell lines. The ability of (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone to induce apoptosis in cancer cells is under investigation, showing promise in targeted cancer therapies .

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological research.

  • Cognitive Enhancer : Preliminary studies suggest that compounds with similar structures may enhance cognitive functions and memory retention by modulating cholinergic pathways .
  • Anxiolytic Effects : There is ongoing research into the anxiolytic properties of piperazine derivatives. These compounds may help alleviate anxiety symptoms by acting on GABAergic systems .

Case Study 1: Antidepressant Activity

A study published in a pharmacology journal evaluated the antidepressant effects of several piperazine derivatives, including this compound. The results indicated significant reductions in depressive-like behaviors in animal models, suggesting potential efficacy as an antidepressant agent .

Case Study 2: Anticancer Research

In vitro studies conducted on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity highlights its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine groups can form hydrogen bonds or electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The phenylmethanone core provides a rigid scaffold that enhances binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine-Phenyl Scaffold

Key Compounds and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
(4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone Dual 4-methylpiperazino groups C₂₀H₂₈N₄O₂ 356.46 N/A High hydrogen-bonding capacity, potential CNS activity
2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone Trifluoromethyl + 4-methylpiperazino C₁₅H₁₆F₃N₂O₂ 300.28 N/A Enhanced lipophilicity, improved metabolic stability
(4-Nitrophenyl)(piperazino)methanone Nitro group + unsubstituted piperazine C₁₁H₁₃N₃O₃ 235.24 N/A Electron-withdrawing nitro group; lower basicity
(4-Hydroxyphenyl)(piperazin-1-yl)methanone derivatives (e.g., Compound 12 in ) Hydroxyl group + halogen substituents C₁₈H₁₇BrN₂O₂ 397.25 153–154 Hydrogen-bond donor (OH), halogen-mediated bioactivity
[4-(4-Methylpiperazino)phenyl][6-(4-fluorophenyl)-3-pyridinyl]methanone Pyridine + fluorophenyl substituents C₂₃H₂₂FN₃O 375.45 N/A Heterocyclic aromaticity, fluorine-enhanced bioavailability
Structural and Functional Insights
  • Dual Piperazine vs. Single Piperazine Analogs: The presence of two 4-methylpiperazino groups in the target compound increases steric bulk and basicity compared to mono-piperazine analogs like (4-nitrophenyl)(piperazino)methanone . This may enhance interactions with amine-binding receptors (e.g., serotonin or dopamine receptors) but reduce solubility in aqueous media.
  • Fluorinated Derivatives: The trifluoromethyl analog (2,2,2-trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone) exhibits higher lipophilicity (logP ~2.5) due to fluorine’s electronegativity, improving blood-brain barrier penetration .
  • Hydroxyl vs.

Pharmacological and Physicochemical Comparisons

Bioactivity and Receptor Binding
  • Target Compound: Limited direct bioactivity data are available, but structural analogs like (5-methyl-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone (Ki = 31.9 µM at histamine H4 receptor) suggest moderate receptor affinity .
  • Fluorophenyl-Pyridine Hybrids: Compounds like [6-(4-fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone (MW 375.45) show enhanced kinase inhibition due to pyridine’s π-stacking capability .
Physicochemical Properties
  • Solubility: The target compound’s dual piperazino groups increase polarity but may reduce solubility compared to halogenated analogs (e.g., 4-(4-methylpiperazino)benzoic acid, mp 270°C) .
  • Thermal Stability : Derivatives with nitro or hydroxyl groups (e.g., Compound 12 in , mp 185–187°C) exhibit lower thermal stability than the target compound, likely due to decomposition of functional groups .

Biological Activity

(4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone, with the CAS number 104560-24-9 and a molecular formula of C18H26N4O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H26N4O
  • Molecular Weight : 330.425 g/mol
  • CAS Number : 104560-24-9

Biological Activity Overview

The biological activity of this compound can be categorized based on its effects on various biological targets:

  • Anticancer Activity :
    • Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The piperazine moiety is known to enhance the cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.
    • A study demonstrated that compounds with similar structures inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Effects :
    • The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, Mannich bases derived from piperazine have been reported to possess antibacterial properties, which may extend to this compound .
  • Neuropharmacological Effects :
    • Some studies suggest that piperazine derivatives could exhibit neuroprotective effects and may be beneficial in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Piperazine Ring : The presence of the piperazine ring is essential for the compound's interaction with biological targets, enhancing binding affinity and selectivity.
  • Carbonyl Groups : The carbonyl functionalities contribute to the overall reactivity and potential interactions with enzymes or receptors involved in various biological pathways.

Case Studies

  • Anticancer Studies :
    • In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against cancer cell lines, indicating effective growth inhibition .
  • Antimicrobial Activity :
    • A series of Mannich bases derived from piperazine were synthesized and tested for antimicrobial efficacy, showing promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure of these compounds was confirmed using NMR and IR spectroscopy .

Data Table: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectReference
AnticancerVarious cancer cell linesSignificant growth inhibition
AntimicrobialS. aureus, E. coliEffective against bacterial strains
NeuropharmacologicalNeuroprotective assaysModulation of neurotransmitter levels

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone?

  • Methodology :

  • Nucleophilic substitution : React 4-(4-methylpiperazino)benzoyl chloride with 4-methylpiperazine under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Coupling reactions : Utilize carbodiimide crosslinkers (e.g., EDC/HOBt) to couple pre-synthesized 4-(4-methylpiperazino)benzoic acid with 4-methylpiperazine in dimethylformamide (DMF) .
    • Optimization : Monitor reaction progress via TLC (Rf values: 0.39–0.44 in ethyl acetate/hexane) and purify via column chromatography .
    • Example Data :
DerivativeYield (%)Melting Point (°C)Rf Value
Bromophenyl analog83–92153–1910.39–0.44

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Confirm piperazine ring connectivity and carbonyl group placement (¹H NMR: δ 2.3–3.5 ppm for piperazine protons; ¹³C NMR: δ 165–170 ppm for carbonyl) .
  • FT-IR : Validate carbonyl (C=O) stretches at ~1625–1660 cm⁻¹ and aromatic C-H bends .
  • Elemental Analysis : Verify purity (e.g., C: 61.67%, H: 4.86%, N: 8.02% for trifluoromethyl derivatives) .
    • Complementary Methods : Mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility :

  • Polar aprotic solvents (DMF, DMSO): >50 mg/mL.
  • Hydrophobic solvents (DCM, chloroform): Moderate solubility (~10–20 mg/mL) .
    • Stability :
  • Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbonyl group .
  • Degrades at >200°C (melting points: 153–191°C) .

Q. What safety protocols are essential for handling this compound?

  • PPE Requirements : Gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
  • Emergency Measures :

  • Skin contact: Wash with soap/water; eye exposure: Rinse for 15 minutes .
  • Spills: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Variables :

  • Temperature : Higher yields (92%) achieved at 80–100°C vs. room temperature (41%) .
  • Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura coupling of aryl halides (e.g., bromophenyl derivatives) .
    • Design of Experiments (DOE) : Apply fractional factorial designs to test solvent/base combinations .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. IR)?

  • Cross-Validation :

  • Combine X-ray crystallography (e.g., C–H bond angles: 105.5–179.97°) with computational DFT calculations to validate NMR assignments .
  • Use 2D NMR (HSQC, HMBC) to resolve overlapping proton signals .

Q. What structure-activity relationships (SAR) guide the design of analogs?

  • Key Modifications :

  • Electron-withdrawing groups (e.g., Br, CF₃): Enhance binding affinity to targets like kinase enzymes (e.g., IC₅₀ < 1 µM for trifluoromethyl derivatives) .
  • Hydrophobic substituents (e.g., methyl): Improve membrane permeability (logP: 2.1–3.5) .
    • Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7) using MTT assays .

Q. How can computational modeling predict interactions with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4-(4-chlorophenyl)pyrimidin-2-yl analog) .
  • MD Simulations : Analyze piperazine ring flexibility (torsional angles: 10–30°) over 100 ns trajectories .
    • Parameters : Optimize force fields (e.g., AMBER) for carbonyl group partial charges .

Q. What advanced analytical methods ensure batch-to-batch consistency?

  • Purity Assessment :

  • HPLC : C18 column, acetonitrile/water gradient (95–5% over 20 min; retention time: 8.2 min) .
  • GC-MS : Monitor residual solvents (e.g., DMF < 0.1%) .
    • Impurity Profiling : LC-MS/MS to detect hydrolysis byproducts (e.g., free piperazine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone
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